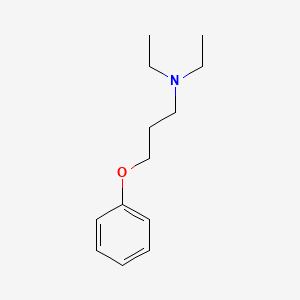

N,N-diethyl-3-phenoxy-propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-3-phenoxypropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-3-14(4-2)11-8-12-15-13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJGLPYHXXMVJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCOC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332525 | |

| Record name | N,N-diethyl-3-phenoxy-propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7061-73-6 | |

| Record name | N,N-diethyl-3-phenoxy-propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of N,n Diethyl 3 Phenoxy Propan 1 Amine

Intrinsic Reactivity of the Tertiary Amine Functionality

The tertiary amine group is a cornerstone of the molecule's chemical identity, imparting both nucleophilic and basic characteristics that dictate its behavior in a variety of chemical environments.

Nucleophilic Characteristics in Organic Transformations

The lone pair of electrons on the nitrogen atom of N,N-diethyl-3-phenoxy-propan-1-amine renders it a competent nucleophile. This nucleophilicity allows it to participate in a range of organic transformations. For instance, it can react with electrophilic reagents such as alkyl halides in quaternization reactions. This process involves the formation of a new carbon-nitrogen bond, resulting in a quaternary ammonium (B1175870) salt. The reaction proceeds via a standard SN2 mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

The steric hindrance presented by the two ethyl groups and the propyl chain can influence the rate and accessibility of this nucleophilic attack, a common consideration for tertiary amines.

Basicity and Acid-Base Equilibria in Non-Aqueous Systems

In addition to its nucleophilicity, the tertiary amine functionality exhibits significant basicity. The availability of the nitrogen lone pair allows it to act as a proton acceptor (a Brønsted-Lowry base). The basic strength of this compound can be quantified by its pKa value, which is typically determined in aqueous solution. However, its behavior in non-aqueous systems is of particular interest in many synthetic applications where it might be used as a non-nucleophilic base or an acid scavenger.

In non-aqueous solvents, the position of the acid-base equilibrium is highly dependent on the nature of the solvent, including its polarity and its own acidic or basic properties. For example, in aprotic solvents, its primary role would be to neutralize any strong acids present in the reaction mixture, thereby preventing acid-catalyzed side reactions or degradation of sensitive reagents.

Transformations Involving the Phenoxy Ether Linkage

The ether linkage, connecting the phenyl ring to the propane (B168953) backbone, represents another key reactive site within the molecule.

Cleavage Reactions and Their Mechanistic Implications

Aryl ethers are known for their general stability; however, the ether bond in this compound can be cleaved under specific, often harsh, reaction conditions. Strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), are typically required to effect this transformation.

The mechanism of this cleavage generally proceeds in two steps. First, the ether oxygen is protonated by the strong acid, forming a good leaving group (a phenol). Subsequently, a nucleophilic halide ion (Br- or I-) attacks the adjacent carbon atom of the propyl chain via an SN2 pathway, leading to the formation of a 3-halopropylamine derivative and phenol (B47542). The regioselectivity of this cleavage is dictated by the electronic nature of the ether's constituent parts; cleavage of the aryl-oxygen bond is significantly more difficult due to the high energy of the resulting phenyl cation.

Electrophilic Aromatic Substitution on the Phenoxy Ring

The phenoxy group, being an electron-donating substituent, activates the aromatic ring towards electrophilic aromatic substitution. The oxygen atom, through its lone pairs, can donate electron density into the ring system, stabilizing the arenium ion intermediate formed during the substitution process. This activating effect directs incoming electrophiles primarily to the ortho and para positions relative to the ether linkage.

Common electrophilic aromatic substitution reactions that could be envisaged for this substrate include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The specific conditions required for these reactions would need to be carefully controlled to avoid potential side reactions involving the basic amine functionality. For instance, in the presence of strong acids required for nitration or sulfonation, the amine group would be protonated, which could deactivate the ring towards electrophilic attack.

Reactions at the Propane Backbone and Side Chain Modifications

The three-carbon chain that links the amine and phenoxy moieties also presents opportunities for chemical modification, although it is generally less reactive than the other functional groups. Reactions targeting the propane backbone are less common but can be achieved under specific conditions, often involving radical mechanisms or activation by neighboring groups.

Side-chain modifications could potentially involve functionalization of the carbon atoms of the propane unit. While direct C-H activation is challenging, the development of modern catalytic systems could open avenues for such transformations. More feasibly, modifications could be introduced during the synthesis of the molecule itself, by using starting materials with pre-existing functional groups on the three-carbon chain.

Oxidation and Reduction Chemistry of the Compound

Detailed experimental data on the oxidation and reduction of this compound is scarce in publicly accessible scientific literature. However, based on the general reactivity of tertiary amines, several potential reaction pathways can be postulated.

Oxidation: Tertiary amines are susceptible to oxidation at both the nitrogen atom and the alkyl groups. Oxidation of the nitrogen atom typically leads to the formation of an N-oxide. libretexts.org This reaction is commonly achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide of this compound would be this compound N-oxide.

Oxidative degradation can also occur at the carbon atoms alpha to the nitrogen, potentially leading to dealkylation or the formation of more complex degradation products. nih.govforcetechnology.com The presence of the phenoxy group might also influence the oxidation process, although specific studies on this interaction are lacking.

Reduction: The tertiary amine functional group in this compound is generally resistant to reduction under standard catalytic hydrogenation conditions. Reductive amination, a common method for amine synthesis, involves the reduction of an imine or iminium ion, which is a different reaction class. masterorganicchemistry.com Specific reduction of the ether linkage in the phenoxy group would require harsh conditions and is not a typical reaction for this class of compounds under normal circumstances.

Without dedicated research, the specific products and mechanisms of oxidation and reduction reactions of this compound remain speculative.

Thermal and Photochemical Stability and Degradation Pathways

Similarly, specific data on the thermal and photochemical stability and the resulting degradation pathways for this compound are not extensively documented.

Thermal Stability: The thermal stability of amines is influenced by factors such as temperature, the presence of oxygen, and catalysts. nih.govresearchgate.net At elevated temperatures, amines can undergo thermal decomposition. For tertiary amines, this can involve the elimination of alkenes via a process known as the Cope elimination if an N-oxide intermediate is formed. msu.edu However, direct thermal degradation pathways for this compound have not been reported. The presence of the ether linkage might also play a role in its thermal decomposition profile.

Photochemical Stability: The photochemical stability of a molecule depends on its ability to absorb light and the efficiency of the subsequent photochemical reactions. The phenoxy group in this compound contains a chromophore that can absorb UV light. Photochemical degradation of similar aromatic amines can involve reactions initiated by the excited state of the molecule, potentially leading to cleavage of bonds or reactions with other atmospheric species. ssethermal.com Studies on related α-keto amides containing a phenoxy group have shown that photochemical reactions can lead to cleavage and rearrangement, suggesting that the phenoxypropylamine structure could be susceptible to photochemical degradation. researchgate.net However, without specific experimental data, the photochemical degradation pathways and products of this compound remain uncharacterized.

Advanced Applications As a Versatile Synthetic Building Block and Reagent

Role in the Construction of Complex Organic Scaffolds

The inherent functionalities of N,N-diethyl-3-phenoxy-propan-1-amine make it a promising candidate for the synthesis of complex organic scaffolds. The phenoxy group can serve as a handle for further functionalization through aromatic substitution reactions, or it can act as a bulky, sterically directing group. The tertiary amine can function as a base, a nucleophile, or a directing group in various transformations. The flexible three-carbon linker provides conformational adaptability, allowing the molecule to adopt various orientations required for specific cyclization or coupling reactions.

For instance, the ether linkage is generally stable, allowing for a wide range of chemical modifications on other parts of the molecule. The diethylamino group can be targeted for quaternization to introduce a positive charge, or it can be involved in Mannich-type reactions to build more complex structures. The combination of these features in a single molecule allows for a modular approach to the synthesis of intricate organic frameworks.

Precursor in Multi-Component Reaction Systems and Cascade Sequences

Multi-component reactions (MCRs) and cascade sequences are powerful tools in synthetic chemistry for the efficient construction of complex molecules from simple starting materials in a single operation. The structure of this compound is well-suited for its use as a precursor in such processes.

The tertiary amine functionality can act as a catalyst or a reactant in various MCRs. For example, it could participate in Ugi or Passerini-type reactions if one of the ethyl groups were replaced with a hydrogen. While the diethylamino group as is cannot directly participate as the amine component in these classical MCRs, its basicity can be harnessed to promote the reaction. Furthermore, the molecule could be a substrate in cascade reactions where an initial reaction at the phenoxy ring or the amino group triggers a series of subsequent transformations along the propyl chain, leading to the formation of complex polycyclic systems. A cascade reaction involves at least two consecutive steps, where the product of the first reaction becomes the substrate for the next.

Utilization in Heterocyclic Chemistry for Novel Ring Systems

Nitrogen-containing heterocycles are of immense importance in medicinal and materials chemistry. The structural elements of this compound provide several avenues for its use in the synthesis of novel heterocyclic rings.

The 1,3-amino-ether motif is a precursor to various heterocyclic systems. For example, intramolecular cyclization reactions could lead to the formation of 1,4-oxazepane (B1358080) derivatives. Depending on the reaction conditions and the reagents used, the phenoxy and amino groups could be involved in the formation of a variety of ring sizes and types. The development of new catalytic methods for the transformation of 1,3-amino alcohols and their analogs has been an active area of research, highlighting the synthetic utility of such structures.

Contributions to the Development of New Synthetic Methodologies

The unique reactivity of this compound can also be exploited in the development of new synthetic methodologies. The interplay between the tertiary amine and the phenoxy group could lead to novel catalytic cycles or reaction pathways. For instance, the amine could act as an internal ligand for a metal catalyst, directing a reaction to a specific site on the molecule or a co-reactant.

The development of novel transformations of amines and their derivatives is a continuous effort in organic synthesis. The specific steric and electronic properties of this compound could be leveraged to achieve selectivities that are not possible with other amines. This could include applications in asymmetric synthesis if a chiral center is introduced into the molecule.

Immobilization and Solid-Phase Synthesis Applications

Solid-phase synthesis is a powerful technique for the rapid preparation of libraries of compounds for drug discovery and other applications. The this compound scaffold is amenable to immobilization on solid supports.

Advanced Physicochemical Characterization and Spectroscopic Analysis

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete connectivity map of the molecule can be assembled.

To facilitate the discussion, the atoms in N,N-diethyl-3-phenoxy-propan-1-amine are numbered as follows: (C₆H₅)-O-CH₂(a)-CH₂(b)-CH₂(c)-N(CH₂(d)-CH₃(e))₂

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR spectroscopy, the chemical shift (δ), signal multiplicity (splitting pattern), and integral value of each signal provide a wealth of information. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit five distinct sets of signals corresponding to the five non-equivalent proton environments.

The aromatic protons on the phenoxy group are expected to appear in the downfield region (δ 6.8-7.4 ppm). The protons on the carbon adjacent to the oxygen atom (position a) are deshielded and would resonate at approximately 4.0 ppm. The protons adjacent to the nitrogen atom (positions c and d) are also shifted downfield, typically appearing in the δ 2.5-2.8 ppm range. The central methylene (B1212753) group of the propyl chain (position b) would be found further upfield, around δ 1.9-2.1 ppm. The terminal methyl groups (position e) of the ethyl substituents are the most shielded, resonating at approximately 1.0-1.2 ppm.

The splitting patterns are dictated by the number of neighboring protons (n+1 rule). The aromatic protons often show complex multiplets. The triplet signals for protons at (a) and (c) arise from coupling to the adjacent CH₂ group (b). The protons at (b) would appear as a quintet or multiplet, being coupled to protons at both (a) and (c). The quartet for protons at (d) is due to coupling with the methyl protons at (e), which in turn appear as a triplet.

Table 1: Predicted ¹H NMR Data for this compound

| Position Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-aromatic (ortho) | 6.90 - 7.00 | Multiplet (or Doublet of Doublets) | 2H |

| H-aromatic (meta, para) | 7.20 - 7.40 | Multiplet | 3H |

| a (-O-CH₂-) | ~4.05 | Triplet (t) | 2H |

| b (-CH₂-) | ~2.00 | Quintet (quin) or Multiplet | 2H |

| c (-CH₂-N) | ~2.65 | Triplet (t) | 2H |

| d (-N-CH₂-) | ~2.58 | Quartet (q) | 4H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to symmetry, the ten unique carbon atoms of this compound would produce eight distinct signals: three for the aromatic ring (with C-meta and C-ortho being equivalent, respectively), three for the propyl chain, and two for the diethylamino group.

The carbon atom of the aromatic ring directly attached to the ether oxygen (ipso-carbon) is the most downfield of the aromatic signals, appearing around 158-160 ppm. The other aromatic carbons resonate in the typical 114-130 ppm range. The carbon adjacent to the ether oxygen (position a) is found around 65-70 ppm. Carbons adjacent to the nitrogen (positions c and d) appear in the 45-55 ppm range. The central carbon of the propyl chain (position b) is expected around 25-30 ppm, while the terminal methyl carbons (position e) are the most upfield, at approximately 10-15 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Position Label | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-aromatic (ipso) | ~159.0 |

| C-aromatic (para) | ~121.0 |

| C-aromatic (meta) | ~129.5 |

| C-aromatic (ortho) | ~114.5 |

| a (-O-CH₂) | ~66.8 |

| c (-CH₂-N) | ~51.5 |

| d (-N-CH₂) | ~47.7 |

| b (-CH₂-) | ~27.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, key cross-peaks would be observed between:

H(a) and H(b)

H(b) and H(c)

H(d) and H(e)

Correlations among the aromatic protons, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a direct link between the ¹H and ¹³C spectra. For example, the proton signal at ~4.05 ppm (H-a) would show a cross-peak with the carbon signal at ~66.8 ppm (C-a).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (over two or three bonds), which is critical for connecting the different fragments of the molecule. Key correlations would include:

From the protons at H(a) to the aromatic ipso-carbon.

From the protons at H(c) to the carbon at C(b) and the carbons of the ethyl group at C(d).

From the aromatic ortho-protons to the carbon at C(a).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. A crucial NOESY correlation would be expected between the protons on the methylene group adjacent to the oxygen (H-a) and the ortho-protons of the phenyl ring, confirming the geometry around the ether linkage.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a "fingerprint" based on its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is particularly useful for identifying polar functional groups. The spectrum of this compound would be characterized by the absence of O-H or N-H stretching bands (above 3100 cm⁻¹) and the presence of several key absorptions. orgchemboulder.com

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the propyl and ethyl groups are observed as strong, sharp bands just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹).

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the phenyl ring.

C-O Stretching: The aryl-alkyl ether linkage gives rise to a strong, characteristic asymmetric C-O-C stretching band around 1240-1260 cm⁻¹ and a symmetric stretch near 1030-1050 cm⁻¹.

C-N Stretching: The C-N stretching vibration for a tertiary aliphatic amine is typically found in the 1250–1020 cm⁻¹ range and may overlap with other signals. orgchemboulder.com

Aromatic C-H Bending: Strong bands from out-of-plane C-H bending in the 690-770 cm⁻¹ region would confirm the monosubstituted benzene (B151609) ring.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100 - 3010 | Medium - Weak | Aromatic C-H Stretch |

| 2975 - 2850 | Strong | Aliphatic C-H Stretch |

| ~1600, ~1500 | Medium - Strong | Aromatic C=C Ring Stretch |

| ~1245 | Strong | Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) |

| ~1150 | Medium | C-N Stretch (Tertiary Amine) |

| ~1040 | Medium - Strong | Symmetric C-O-C Stretch |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR. Non-polar bonds and symmetric vibrations often produce strong Raman signals, whereas they may be weak in the IR spectrum.

For this compound, the Raman spectrum would be expected to show:

Aromatic Vibrations: A very strong, sharp band for the symmetric "ring-breathing" mode of the monosubstituted phenyl ring, typically near 1000 cm⁻¹. Other aromatic C=C and C-H stretching modes would also be present.

Aliphatic C-H Vibrations: Strong signals for symmetric C-H stretching and bending modes of the alkyl chains.

C-O and C-N Vibrations: The C-O and C-N stretching vibrations are generally weaker in Raman than in IR spectra due to their polar nature.

Table 4: Predicted Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3080 - 3050 | Strong | Aromatic C-H Stretch |

| 2950 - 2850 | Strong | Aliphatic C-H Stretch |

| ~1600 | Strong | Aromatic C=C Ring Stretch |

| ~1000 | Very Strong | Aromatic Ring Breathing (Trigonal) |

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of molecular weight and the study of fragmentation patterns, providing unequivocal structural information.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally labile molecules like this compound. In positive ion mode, the tertiary amine readily accepts a proton, forming the protonated molecule [M+H]⁺. The high-resolution measurement of this ion allows for the determination of the compound's elemental composition with high accuracy.

Table 1: Predicted High-Resolution ESI-MS Data for this compound

| Ion | Calculated m/z | Elemental Composition |

| [M+H]⁺ | 208.1701 | C₁₃H₂₂NO⁺ |

Note: This table represents theoretical data calculated based on the chemical formula of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture, making it highly suitable for assessing the purity of this compound. The gas chromatogram provides a profile of the sample's components, with the retention time of the main peak being characteristic of the compound under specific chromatographic conditions. The mass spectrometer then provides a mass spectrum for each separated component, aiding in its identification.

The analysis of amines by GC-MS can sometimes be challenging due to their basicity, which may cause peak tailing and interaction with the stationary phase. hpst.cz However, modern inert GC columns and flow paths are designed to minimize these effects, allowing for accurate and reproducible analysis. hpst.cz The purity of the compound can be determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks. A novel chiral GC/MS method has been developed for the analysis of fluoxetine, a related phenoxy-propan-1-amine derivative, demonstrating the utility of this technique for complex analyses within this class of compounds. nih.gov

Table 2: Hypothetical GC-MS Purity Analysis Data

| Peak No. | Retention Time (min) | Compound Name | Peak Area (%) |

| 1 | 12.5 | This compound | 99.5 |

| 2 | 10.2 | Impurity A | 0.3 |

| 3 | 14.8 | Impurity B | 0.2 |

Note: This table presents hypothetical data to illustrate the output of a GC-MS purity analysis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a crucial technique for elucidating the fragmentation pathways of a molecule, which provides detailed structural information. In an MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed to piece together the molecule's structure.

The fragmentation of amines is well-characterized. For primary amines like propylamine, a characteristic fragment is the [CH₂NH₂]⁺ ion at m/z 30. docbrown.info For this compound, characteristic fragmentation would be expected to involve cleavage of the C-C bonds in the propyl chain and cleavage of the ether bond. The fragmentation pattern of the structurally similar propan-2-amine shows a base peak at m/z 44, corresponding to [C₂H₆N]⁺. docbrown.info

Table 3: Predicted Major Fragmentation Ions of [M+H]⁺ of this compound in MS/MS

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure |

| 208.17 | 102.12 | [CH₂=N(CH₂CH₃)₂]⁺ |

| 208.17 | 94.04 | [C₆H₅OH]⁺ |

| 208.17 | 86.10 | [CH₂=CHC≡N(CH₂CH₃)]⁺ |

| 208.17 | 77.04 | [C₆H₅]⁺ |

Note: This table presents predicted fragmentation ions based on known fragmentation mechanisms of similar compounds.

X-ray Crystallography of Derivatives and Salts for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While obtaining suitable single crystals of the free base of this compound might be challenging, forming salts or derivatives can facilitate crystallization. The resulting crystal structure provides precise information on bond lengths, bond angles, and conformation in the solid state.

For instance, the crystal structure of a related compound, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-dimethyl-1-propanamine, was determined as its tetraphenylborate (B1193919) salt. mdpi.com The study revealed a monoclinic crystal system with a C2/c space group. mdpi.com This approach of forming a salt with a large, rigid counter-ion is a common strategy to induce crystallization and obtain high-quality diffraction data.

Table 4: Hypothetical Crystallographic Data for a Salt of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Volume (ų) | 1358.9 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

Note: This table presents hypothetical crystallographic data for a hypothetical salt of the target compound to illustrate the type of information obtained from X-ray crystallography.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations (DFT, Ab Initio)

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are at the forefront of computational chemistry. These methods are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy.

The first step in most quantum mechanical studies is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For a flexible molecule like N,N-diethyl-3-phenoxy-propan-1-amine, with its rotatable bonds in the propyl chain and around the nitrogen atom, multiple conformations can exist.

Conformational analysis is therefore essential to identify the various low-energy structures (conformers) and their relative stabilities. This is typically achieved by systematically rotating the dihedral angles of the molecule and performing a geometry optimization for each starting structure. The resulting data can be used to construct a potential energy surface, illustrating the energy landscape of the molecule as a function of its geometry. The global minimum on this surface represents the most stable conformer.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | -178.5° | 0.00 |

| 2 | 65.2° | 1.25 |

| 3 | -68.9° | 1.30 |

| 4 | 89.1° | 2.50 |

Note: Data is illustrative and based on typical findings for similar structures.

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the phenoxy group and the nitrogen atom of the diethylamino moiety. The LUMO, conversely, would likely be distributed over the aromatic ring.

Table 2: Calculated Electronic Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -8.54 |

| LUMO Energy | -0.21 |

| HOMO-LUMO Gap | 8.33 |

Note: Values are hypothetical and representative of DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In this compound, the MEP surface would likely show a significant negative potential around the oxygen atom of the phenoxy group and the nitrogen atom, highlighting these as the primary sites for interaction with electrophiles. The hydrogen atoms of the ethyl and propyl groups would exhibit positive potential.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are better suited for examining the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations can reveal how the molecule behaves in different solvents, how it interacts with other molecules of its kind, and how it might bind to a biological target. These simulations provide insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the molecule's solubility, aggregation, and transport properties. The simulations can also be used to calculate thermodynamic properties like the free energy of solvation.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra.

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing this to an experimental spectrum can help confirm the structure and assign the observed peaks to specific atoms.

Vibrational Frequencies: The vibrational frequencies of a molecule, which are observed in its Infrared (IR) and Raman spectra, can also be calculated computationally. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies and their corresponding vibrational modes can aid in the assignment of experimental spectral bands to specific molecular motions, such as C-H stretches, C-O-C bends, and aromatic ring vibrations.

Table 3: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

| Functional Group | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| Aromatic C-H | 3050 | 3045 | Stretching |

| Aliphatic C-H | 2970 | 2965 | Stretching |

| C-O-C | 1245 | 1240 | Asymmetric Stretch |

| C-N | 1150 | 1148 | Stretching |

Note: Data is illustrative and represents a typical comparison.

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical methods are powerful tools for investigating the mechanisms of chemical reactions. By mapping the potential energy surface for a proposed reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For reactions involving this compound, such as its synthesis or metabolism, computational chemistry can be used to explore different possible pathways. By calculating the energies of reactants, products, intermediates, and transition states, the most likely reaction mechanism can be determined. This level of detail provides a fundamental understanding of the molecule's chemical transformations.

Quantitative Structure-Property Relationships (QSPR) in a Chemical Context

Quantitative Structure-Property Relationship (QSPR) studies represent a significant area of computational chemistry focused on creating mathematical models to predict the properties of chemical compounds based on their molecular structures. These models are built upon the principle that the structural features of a molecule, encoded in numerical descriptors, are correlated with its physicochemical properties. For this compound and its analogs, QSPR provides a powerful tool to estimate a wide range of properties without the need for extensive experimental measurements.

The development of a QSPR model involves several key steps. Initially, a dataset of compounds with known properties is compiled. For a class of compounds like phenoxypropanamines, this could include properties such as boiling point, solubility, lipophilicity (logP), and molar refractivity. Subsequently, a large number of molecular descriptors are calculated for each compound in the dataset. These descriptors can be categorized into several types:

Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects such as size, shape, and branching.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include information about molecular surface area and volume.

Electronic descriptors: These relate to the electronic structure of the molecule and can include dipole moments and partial charges on atoms.

Physicochemical descriptors: These are often related to lipophilicity and other experimentally derived properties.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are employed to build a mathematical equation that links a selection of the most relevant descriptors to the property of interest. The predictive power of the resulting model is then rigorously evaluated using statistical validation techniques.

In the context of this compound, a QSPR study could focus on predicting its physicochemical properties, which are crucial for understanding its behavior in various chemical and biological systems. For instance, a QSPR model could be developed to predict the n-octanol/water partition coefficient (logP), a key indicator of a compound's lipophilicity. This property is vital in drug design as it influences absorption, distribution, metabolism, and excretion (ADME).

A hypothetical QSPR study for a series of phenoxypropanamine derivatives, including this compound, might reveal that descriptors related to molecular size (e.g., molecular weight or volume) and polarity (e.g., polar surface area or dipole moment) are significant in predicting a specific property. For example, an increase in the number of non-polar alkyl groups on the amine would likely increase the predicted logP value, reflecting increased lipophilicity.

Detailed Research Findings:

While specific QSPR studies exclusively focused on this compound are not extensively reported in the public domain, research on structurally related compounds, such as beta-adrenergic blockers, provides valuable insights. Studies on these classes of compounds have demonstrated that lipophilicity and hydrophilicity are primary determinants of their pharmacokinetic behavior. nih.gov For instance, statistically significant correlations have been found between pharmacokinetic parameters and the apparent octanol/buffer partition coefficient. nih.gov

Furthermore, QSAR (Quantitative Structure-Activity Relationship) studies, a subset of QSPR focused on biological activity, have been instrumental in the development of related compounds like selective β1 blockers. jove.com These studies have highlighted the importance of specific structural modifications, such as substitutions on the aromatic ring, in modulating the biological activity of phenoxypropanolamines. jove.comyoutube.commdpi.com Research on other N-aryl derivatives has identified descriptors like AlogP98, the Wiener index (a topological descriptor), and the dipole moment as being crucial for describing their bioactivity. mdpi.com These findings suggest that a QSPR model for this compound would likely benefit from the inclusion of descriptors that capture these structural and electronic features.

To illustrate the application of QSPR, the following interactive data table presents a hypothetical set of data for a series of phenoxypropanamine derivatives, where various molecular descriptors are used to predict a physicochemical property, such as the n-octanol/water partition coefficient (logP).

Interactive Data Table of Molecular Descriptors and Predicted logP for a Series of Phenoxypropanamine Derivatives

| Compound Name | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted logP |

| N,N-dimethyl-3-phenoxy-propan-1-amine | 193.28 | 12.47 | 2.15 |

| This compound | 221.33 | 12.47 | 2.89 |

| N,N-dipropyl-3-phenoxy-propan-1-amine | 249.38 | 12.47 | 3.63 |

| N-ethyl-N-methyl-3-phenoxy-propan-1-amine | 207.30 | 12.47 | 2.52 |

| N,N-diethyl-3-(4-chlorophenoxy)-propan-1-amine | 255.78 | 12.47 | 3.54 |

| N,N-diethyl-3-(4-methoxyphenoxy)-propan-1-amine | 251.36 | 21.70 | 2.75 |

This table demonstrates how variations in the molecular structure (e.g., changes in alkyl substituents on the amine or substitution on the phenyl ring) lead to different values for the molecular descriptors, which in turn would be used in a QSPR model to predict the corresponding logP values. Such models are invaluable in the early stages of chemical research and development for prioritizing compounds with desirable properties for further investigation.

Applications in Advanced Material Science and Supramolecular Chemistry

Integration into Polymeric Structures (e.g., as Monomers for Polyamines)

Polyamines are organic compounds that contain two or more amino groups and are fundamental building blocks for a wide range of materials. mdpi.comwikipedia.org They can be of natural or synthetic origin and are utilized as crosslinkers for epoxy resins and as intermediates in the synthesis of surfactants. wikipedia.org The synthesis of polyamines can be achieved through various methods, including the alkylation of amines. mdpi.com

Theoretically, a molecule like N,N-diethyl-3-phenoxy-propan-1-amine, which contains a tertiary amine, could potentially be functionalized to act as a monomer in polymerization reactions. For instance, if the phenoxy group were modified to include a reactive site, it could undergo polymerization. However, a thorough review of scientific databases indicates that this compound has not been reported as a monomer in the synthesis of polyamines or any other polymeric structures. Research in this area tends to focus on other polyamine derivatives. mdpi.comtcichemicals.com

Supramolecular Assembly and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. thno.org A key concept in this field is host-guest chemistry, where a larger 'host' molecule can bind a smaller 'guest' molecule. thno.org These interactions are crucial for creating self-assembling materials and have applications in areas such as drug delivery. thno.org

The structure of this compound, with its aromatic phenoxy group and flexible alkyl chain, suggests it could potentially act as a guest molecule, fitting into the cavity of a suitable host. However, there is no published research detailing any such host-guest interactions or its participation in any form of supramolecular assembly. Studies in this field often involve other types of guest molecules that are specifically designed for strong and selective binding. thno.org

Role as a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. researchgate.netmdpi.com The nitrogen atom in the tertiary amine group of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. Similarly, the oxygen atom of the phenoxy group could also participate in metal binding.

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. mdpi.com While amines and other nitrogen-containing molecules can be incorporated into MOFs, either as part of the primary ligand structure or as appended functional groups, there is no evidence in the scientific literature of this compound being used for this purpose. Research on ligands for coordination polymers and MOFs has explored a vast array of other organic molecules. researchgate.netcore.ac.ukresearchgate.netresearchgate.net

Development of Functional Materials with Specific Chemical Properties

The development of functional materials with tailored properties is a significant area of materials science. The specific combination of a tertiary amine, an ether linkage, and an aromatic ring in this compound could, in principle, impart certain chemical characteristics to a material. For example, the basicity of the amine could be utilized, or the phenoxy group could be functionalized to introduce other properties.

Despite these theoretical possibilities, there are no published studies that describe the use of this compound in the creation of functional materials. The field of materials science is vast, with researchers continually exploring new compounds; however, this particular molecule has not been a subject of investigation in this context.

Catalytic Science Applications

Organocatalysis Mediated by the Tertiary Amine Functionality

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. Tertiary amines are a cornerstone of organocatalysis, primarily acting as Lewis bases or by forming reactive intermediates. The lone pair of electrons on the nitrogen atom of the tertiary amine in N,N-diethyl-3-phenoxy-propan-1-amine can initiate a variety of chemical transformations.

In principle, the tertiary amine functionality can be employed in reactions such as the Baylis-Hillman reaction, where it acts as a nucleophilic catalyst to facilitate the coupling of aldehydes and activated alkenes. Furthermore, tertiary amines are known to catalyze Michael additions, aldol-type reactions, and cyanosilylation of aldehydes. The catalytic activity of tertiary amines is influenced by their basicity and steric environment. For instance, in polyurethane foam production, tertiary amine catalysts play a crucial role in promoting the reactions between isocyanates and polyols or water gvchem.com. The catalytic mechanism often involves the formation of a complex with one of the reactants, thereby activating it for subsequent reaction gvchem.com. While the specific catalytic efficacy of this compound in these reactions has not been reported, its structural similarity to other tertiary amine catalysts suggests potential applicability.

Table 1: Representative Organocatalytic Reactions Mediated by Tertiary Amines

| Reaction Type | Role of Tertiary Amine | Example of a Tertiary Amine Catalyst |

| Baylis-Hillman | Nucleophilic Catalyst | 1,4-Diazabicyclo[2.2.2]octane (DABCO) |

| Michael Addition | Brønsted Base/Lewis Base | Triethylamine |

| Aldol Reaction | Lewis Base | Proline (secondary amine, but relevant mechanism) |

| Cyanosilylation | Lewis Base | N,N-Dimethylformamide |

Ligand Design for Transition Metal Catalysis (e.g., C-C and C-X Coupling Reactions)

The tertiary amine moiety in this compound also makes it a potential ligand for transition metal catalysis. The nitrogen atom can coordinate to a metal center, influencing its electronic properties and steric environment, which in turn dictates the catalyst's activity and selectivity. Amines are widely used as ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are fundamental for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds researchgate.netyoutube.com.

In such reactions, the amine ligand can stabilize the metal complex, facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, and prevent the aggregation of the metal into inactive nanoparticles researchgate.netmdpi.com. The phenoxy group in this compound could also play a role in coordinating to the metal center or in influencing the ligand's electronic properties through inductive effects. While specific studies employing this compound as a ligand are not documented, the vast body of literature on amine ligands in cross-coupling reactions suggests this as a promising area of investigation researchgate.netnih.gov.

Table 2: Examples of Amine Ligands in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Amine Ligand Type | Metal | Product Type |

| Suzuki-Miyaura | Tertiary Amines, N-Heterocyclic Carbenes (with amine functionalities) | Palladium | Biaryls |

| Heck | Tertiary Amines, Phosphine-amine ligands | Palladium | Substituted Alkenes |

| Sonogashira | Tertiary Amines, Copper co-catalyst | Palladium/Copper | Aryl Alkynes |

| Buchwald-Hartwig | Aminophosphine ligands | Palladium | Aryl Amines |

Catalyst Support and Heterogenization Strategies

To enhance the reusability and simplify the separation of catalysts from reaction products, homogeneous catalysts are often immobilized on solid supports, a process known as heterogenization. The this compound molecule could be anchored to a solid support to create a heterogeneous catalyst. The tertiary amine itself can act as an anchoring site, or the phenoxy group could be functionalized for covalent attachment to a support material such as silica, alumina, or a polymer resin acs.orgacs.orgnih.gov.

Strategies for immobilization include covalent bonding, ionic interactions, and physical adsorption. For instance, amine-functionalized mesoporous silica has been used as a support for copper catalysts in coupling reactions acs.org. Similarly, primary amine-functionalized resins have been used to support palladium nanoparticles for Suzuki-Miyaura coupling reactions in water acs.org. These supported catalysts often exhibit enhanced stability and can be easily recovered and reused, which is economically and environmentally advantageous. Although no specific heterogenization of this compound has been reported, the general principles of catalyst immobilization are directly applicable.

Mechanistic Studies of Catalytic Cycles and Active Species Identification

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance. For reactions catalyzed by tertiary amines or their metal complexes, mechanistic studies often focus on identifying the active catalytic species and elucidating the elementary steps of the catalytic cycle. In organocatalysis, for example, the formation of a reactive enamine or iminium ion intermediate is often a key mechanistic feature vulcanchem.com.

In transition metal catalysis, the coordination of the amine ligand to the metal center and its influence on the electronic and steric properties of the catalyst are of primary interest. Spectroscopic techniques, kinetic studies, and computational modeling are typically employed to investigate these aspects. For instance, detailed mechanistic studies have been conducted on proline-catalyzed reactions to understand the role of the amine in the formation of key intermediates usda.gov. While no mechanistic studies have been published specifically for this compound, any future investigation of its catalytic properties would necessitate such studies to understand its mode of action and to identify the active species involved.

Enantioselective Catalysis Using Chiral Analogs of Propanamines

The synthesis of single-enantiomer chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. Chiral catalysts are essential for achieving high enantioselectivity. A chiral analog of this compound could potentially be used as a chiral ligand or organocatalyst in asymmetric synthesis. The introduction of a stereocenter, for instance at the carbon atom bearing the phenoxy group, would render the molecule chiral.

Chiral amino alcohols and their derivatives are well-known to be effective catalysts and ligands in a variety of enantioselective reactions, including reductions, alkylations, and additions to carbonyl compounds. The synthesis of optically active 3-amino-1-phenylpropanol derivatives, which are structurally related to the propanamine backbone of the title compound, has been reported for the preparation of chiral pharmaceuticals researchgate.net. These chiral propanolamines can be used as intermediates in the synthesis of more complex chiral molecules. While the direct use of a chiral version of this compound in enantioselective catalysis has not been described, the development of such a catalyst and its application in asymmetric transformations represents a logical and potentially fruitful area of research.

Table 3: Common Chiral Amine-Based Catalysts and Their Applications

| Chiral Catalyst Type | Application | Example Reaction |

| Chiral Amino Alcohols | Ligands for metal-catalyzed reactions | Asymmetric addition of diethylzinc to aldehydes |

| Chiral Diamines | Ligands for metal-catalyzed reactions | Asymmetric hydrogenation |

| Proline and its derivatives | Organocatalysts | Asymmetric aldol and Mannich reactions |

| Cinchona Alkaloids | Organocatalysts | Asymmetric Michael additions |

Future Research Directions and Perspectives

Exploration of Novel and More Efficient Synthetic Pathways

Current synthetic routes to N,N-diethyl-3-phenoxy-propan-1-amine are effective but offer opportunities for improvement in terms of efficiency and sustainability. A plausible historical synthesis involves a two-step process: the alkylation of diethylamine with a 3-halopropanol, followed by a Williamson ether synthesis with phenol (B47542). While functional, this pathway can be optimized.

Future research should focus on the development of one-pot syntheses or catalytic approaches that reduce the number of steps and improve atom economy. For instance, the use of transition-metal catalysis could enable the direct coupling of diethylamine, a 3-halopropanol, and phenol in a single reaction vessel, thereby minimizing waste and simplifying purification processes. The exploration of greener solvents and renewable starting materials will also be a critical aspect of developing more sustainable synthetic methods.

| Parameter | Traditional Synthesis | Proposed Future Synthesis |

| Method | Two-step: Alkylation and Williamson Ether Synthesis | One-pot catalytic coupling |

| Catalysts | Base-mediated | Transition-metal catalysts |

| Efficiency | Moderate yield, multiple steps | Potentially higher yield, single step |

| Sustainability | Use of stoichiometric reagents | Catalytic amounts, potential for greener solvents |

Advanced Mechanistic Investigations of Complex Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent reactions of this compound is crucial for optimizing existing processes and designing new transformations. While the fundamental steps of nucleophilic substitution are understood, the kinetics and thermodynamics of these reactions, as well as the influence of various catalysts and reaction conditions, warrant deeper investigation.

Advanced mechanistic studies could employ techniques such as in-situ spectroscopic monitoring (e.g., NMR, IR) to observe reactive intermediates and transition states. Isotopic labeling studies can provide definitive evidence for bond-forming and bond-breaking steps. Such experimental approaches, when coupled with computational modeling, can offer a comprehensive picture of the reaction landscape.

Expansion of Chemical Applications Beyond Current Scope

The applications of this compound are not extensively documented, presenting a significant opportunity for future research. The presence of a tertiary amine and a phenoxy ether moiety suggests potential utility in several areas of chemistry. The tertiary amine can undergo quaternization to form ammonium (B1175870) salts, which could be explored for applications as phase-transfer catalysts or ionic liquids.

Furthermore, the aryloxypropanamine scaffold is a common feature in pharmacologically active molecules. While no direct biological activity has been reported for this compound itself, it could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Future research could focus on the derivatization of the phenyl ring or the propanamine backbone to generate a library of compounds for biological screening.

Synergistic Approaches Combining Experimental and Computational Chemistry

The integration of computational chemistry with experimental work offers a powerful strategy for accelerating research and development. Density Functional Theory (DFT) calculations can be employed to predict reaction outcomes, elucidate reaction mechanisms, and design more efficient catalysts. researchgate.net For example, computational screening of various catalysts for the one-pot synthesis of this compound could identify promising candidates for experimental validation, saving significant time and resources.

Computational studies can also be used to predict the physicochemical properties of the compound and its derivatives, aiding in the design of molecules with specific characteristics for targeted applications. The synergy between in-silico modeling and laboratory experimentation will be instrumental in unlocking the full potential of this and related compounds.

Development of Sustainable and Atom-Economical Chemical Processes

The principles of green chemistry, such as atom economy and the use of renewable resources, are increasingly important in modern chemical synthesis. nih.gov Future research on this compound should prioritize the development of processes that are not only efficient but also environmentally benign.

This includes the exploration of solvent-free reaction conditions or the use of green solvents like water or supercritical fluids. The development of recyclable catalysts would further enhance the sustainability of the synthesis. An emphasis on atom economy will drive the design of reactions that incorporate the maximum number of atoms from the reactants into the final product, minimizing waste generation. nih.gov The concept of the "E-factor," which quantifies the amount of waste produced per kilogram of product, can be used as a metric to assess the environmental impact of different synthetic routes. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-diethyl-3-phenoxy-propan-1-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution. For example, reacting 3-chloro-N,N-diethylpropan-1-amine (or a similar precursor) with phenoxide ions under basic conditions (e.g., sodium hydride in dimethyl sulfoxide). Critical parameters include:

- Base selection : Sodium hydride (NaH) ensures deprotonation of the phenol for effective substitution .

- Temperature : Elevated temperatures (~323 K) enhance reaction rates but must be balanced against side reactions .

- Purification : Post-reaction neutralization (e.g., acetic acid), solvent extraction (ethyl acetate), and drying agents (MgSO₄) improve purity .

- Yield Optimization : Monitor stoichiometry (excess phenoxide), solvent polarity (polar aprotic solvents like DMSO), and reaction time (8–12 hours) to minimize byproducts .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the amine backbone and phenoxy substituents. Key signals include methylene protons adjacent to the amine (δ 2.2–2.8 ppm) and aromatic protons (δ 6.8–7.4 ppm) .

- X-ray Crystallography : Determines molecular conformation (e.g., dihedral angles between aromatic and amine groups) and validates stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₁₃H₂₁NO: 207.1623) and detects impurities .

Advanced Research Questions

Q. How does the molecular conformation of this compound influence its physicochemical properties and potential interactions with biological targets?

- Methodological Answer :

- Conformational Analysis : X-ray data from analogous compounds (e.g., N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine) reveal dihedral angles (e.g., 87.5° between aromatic rings), which dictate spatial accessibility for receptor binding .

- Hydrophobic Interactions : The phenoxy group’s planarity enhances π-π stacking with aromatic residues in enzymes or membranes, while the diethylamine moiety may facilitate hydrogen bonding .

- Experimental Design : Use molecular docking simulations paired with mutagenesis studies to identify critical binding residues in target proteins.

Q. What are the stability profiles of this compound under varying pH and temperature conditions, and how can degradation products be identified?

- Methodological Answer :

- pH Stability : Conduct accelerated stability studies (e.g., 0.1 M HCl/NaOH at 37°C for 24 hours). Monitor via HPLC for decomposition (e.g., hydrolysis of the ether bond yielding phenol derivatives) .

- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures. For storage, ambient temperatures in inert atmospheres are recommended .

- Degradation Pathways : LC-MS/MS can characterize byproducts, such as oxidized amines or cleaved aromatic fragments .

Q. How can researchers resolve contradictions in reported synthetic yields or structural data for this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate procedures while controlling variables (e.g., solvent purity, drying time).

- Advanced Characterization : Single-crystal X-ray diffraction resolves ambiguities in bond lengths/angles, as seen in studies of structurally similar amines .

- Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., base strength, reaction time) causing yield discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.